(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, dichloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the use of amino acid derivatives as starting materials. The synthetic route may include halogenation reactions to introduce the dichloro and fluoro groups, followed by amination to incorporate the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,3-dichlorophenyl)propanoic acid
- 2-Amino-3-(2,3-difluorophenyl)propanoic acid
- 2-Amino-3-(2,3-dichloro-4-fluorophenyl)propanoic acid
Uniqueness
(2S)-2-Amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid is unique due to the specific positioning of the dichloro and fluoro groups on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGHUCRDGPXIF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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